6-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
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Overview
Description
6-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the molecular formula C10H13BrClN It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the bromination of 4-methyl-1,2,3,4-tetrahydroisoquinoline. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or dichloromethane. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent over-bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it back to its parent tetrahydroisoquinoline form.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized tetrahydroisoquinoline compounds .
Scientific Research Applications
6-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-1,2,3,4-tetrahydroisoquinoline
- 4-Methyl-1,2,3,4-tetrahydroisoquinoline
- 6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
Uniqueness
6-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to the presence of both a bromine atom and a methyl group on the tetrahydroisoquinoline scaffold. This combination of substituents can influence its chemical reactivity and biological activity, making it a valuable compound for research and development .
Biological Activity
6-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C10H12BrClN
- Molecular Weight : 248.55 g/mol
- Structure : The compound features a bromine atom at the 6-position and a methyl group at the 4-position of the tetrahydroisoquinoline structure. The hydrochloride form enhances its solubility and stability for biological applications.
Biological Activities
Research has demonstrated that this compound exhibits several notable biological activities:
- Neuroprotective Effects : The compound has been studied for its potential neuroprotective properties. It may modulate neurotransmitter systems and inhibit certain cytochrome P450 enzymes (e.g., CYP2D6), which are crucial for drug metabolism .
- Antimicrobial Properties : Preliminary studies suggest that this compound possesses antimicrobial activity, making it a candidate for further research in infectious disease treatment .
- Anticancer Potential : The compound's structural analogs have shown promise in inhibiting cancer cell proliferation through various mechanisms, including enzyme inhibition .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been identified as an inhibitor of enzymes like butyrylcholinesterase (BChE), which is relevant in neurodegenerative diseases . This inhibition can affect cholinergic signaling pathways.
- Receptor Modulation : It may act as a ligand for various receptors, including serotonin transporters and G-protein coupled receptors, contributing to its neuroactive properties .
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Neuroprotective Study : In vitro experiments demonstrated that this compound protects SH-SY5Y cells from amyloid-beta (Aβ) induced toxicity. Cell viability assays showed significant protection compared to control groups .
- Anticancer Activity : A study highlighted the compound's ability to inhibit tumor cell growth by blocking P-glycoprotein (P-gp) efflux pumps in cancer cells. This mechanism enhances the retention of chemotherapeutic agents within cells .
- Antimicrobial Evaluation : The compound was tested against various bacterial strains and demonstrated significant antimicrobial activity, suggesting potential applications in treating infections .
Summary Table of Biological Activities
Properties
IUPAC Name |
6-bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.ClH/c1-7-5-12-6-8-2-3-9(11)4-10(7)8;/h2-4,7,12H,5-6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWOLCOONYFTEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC2=C1C=C(C=C2)Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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